1-(benzofuran-5-yl)-N-methylmethanamine
Description
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(1-benzofuran-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H11NO/c1-11-7-8-2-3-10-9(6-8)4-5-12-10/h2-6,11H,7H2,1H3 |
InChI Key |
LAFWJBSGNSNFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(C=C1)OC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacokinetic Data Table
Preparation Methods
Cyclization Strategies for Benzofuran Core Formation
The benzofuran scaffold is typically synthesized via cyclization reactions using phenolic precursors. A widely adopted method involves the acid-catalyzed cyclization of 5-substituted salicylaldehydes or acetophenones with α,β-unsaturated carbonyl compounds. For example, 5-hydroxybenzaldehyde derivatives react with chloroacetone in dimethylformamide (DMF) under basic conditions (K₂CO₃) to yield 5-substituted benzofurans .
Key Reaction Conditions :
-
Solvent : DMF or acetone
-
Catalyst : K₂CO₃ or polyphosphoric acid
-
Temperature : 80–160°C (reflux)
Post-cyclization bromination at the 5-position using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) enables subsequent nucleophilic substitution with methylamine . However, regioselectivity challenges arise when multiple reactive sites exist on the benzofuran ring, necessitating careful optimization of bromination conditions .
Palladium-Catalyzed Cross-Coupling for Functionalization
Suzuki-Miyaura coupling is employed to introduce aryl or alkyl groups to pre-functionalized benzofuran intermediates. For instance, 5-bromobenzofuran undergoes coupling with pinacol boronate esters in the presence of PdCl₂(dppf)·CH₂Cl₂ and K₃PO₄ to install the methanamine group .
Representative Protocol :
-
Substrate : 5-bromo-1-benzofuran
-
Boronate Reagent : (Methylaminomethyl)pinacol boronate
-
Catalyst : PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Base : K₃PO₄
-
Solvent : Acetonitrile
This method offers excellent functional group tolerance and scalability, though competing side reactions (e.g., homocoupling) require strict control of stoichiometry and moisture levels .
Reductive Amination for N-Methyl Group Installation
Reductive amination is a cornerstone for introducing the N-methylmethanamine moiety. A two-step process involves:
-
Formation of the imine : Reacting 5-formylbenzofuran with methylamine in ethanol.
-
Reduction : Using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium on carbon (Pd/C) .
Optimized Parameters :
-
Temperature : 25°C (imine formation), 50°C (reduction)
-
pH : 6–7 (buffered with acetic acid)
Challenges include over-reduction of the benzofuran ring and competing side reactions, which are mitigated by using mild reducing agents like NaBH₃CN .
One-Pot Multicomponent Reactions
Recent advances utilize one-pot strategies to streamline synthesis. Copper-catalyzed tandem cyclization-amination reactions enable direct assembly of 1-(benzofuran-5-yl)-N-methylmethanamine from salicylaldehydes, alkynes, and methylamine .
Example Workflow :
-
Cyclization : CuBr catalyzes the reaction between 5-hydroxybenzaldehyde and ethyl propiolate.
-
Amination : In situ treatment with methylamine and NaBH₄.
This method reduces purification steps but requires precise control of reaction kinetics to avoid polymerization by-products .
Industrial-Scale Production Techniques
For large-scale synthesis, continuous flow reactors are preferred due to enhanced heat/mass transfer. A patented route employs:
-
Continuous bromination : 5-methylbenzofuran + Br₂ in CCl₄.
-
Gas-phase amination : Reaction with methylamine over Pt/Al₂O₃ at 200°C .
Advantages :
Analytical Validation and Quality Control
Structural confirmation relies on:
-
¹H/¹³C NMR : Characteristic signals for benzofuran protons (δ 6.8–7.8 ppm) and N-methyl groups (δ 2.3–2.5 ppm) .
-
HRMS : Molecular ion peak at m/z 161.20 [M+H]⁺.
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient) .
Comparative Analysis of Methods
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for the preparation of 1-(benzofuran-5-yl)-N-methylmethanamine?
- The synthesis typically involves multistep organic reactions, including functional group transformations and coupling strategies. For example, benzofuran derivatives are often synthesized via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions . Subsequent N-methylation can be achieved using reductive amination with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under controlled pH and temperature . Key steps require optimization of reaction time, temperature, and solvent selection to minimize by-products.
Q. Which analytical techniques are critical for structural confirmation of 1-(benzofuran-5-yl)-N-methylmethanamine?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the benzofuran core and methylamine substituent . High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. Additionally, chromatographic methods like HPLC or GC-MS are used to assess compound homogeneity and detect impurities . PubChem-derived computational data (e.g., InChI keys) can cross-validate experimental results .
Q. How can researchers access authoritative physicochemical data for this compound?
- PubChem provides standardized data, including IUPAC names, SMILES, and InChI identifiers, which are critical for unambiguous identification . Experimental parameters (e.g., melting point, solubility) should be cross-referenced with peer-reviewed literature to address discrepancies. Avoid relying on non-curated commercial databases (e.g., BenchChem) due to potential inaccuracies .
Advanced Research Questions
Q. What strategies optimize the reaction yield of 1-(benzofuran-5-yl)-N-methylmethanamine in scalable syntheses?
- Reaction optimization involves systematic parameter screening:
- Temperature control : Lower temperatures (0–5°C) during methylation reduce side reactions .
- Catalyst selection : Transition-metal catalysts (e.g., palladium) may enhance coupling efficiency in benzofuran formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) aid in product isolation .
Q. How can conflicting reports about the biological activity of benzofuran derivatives be resolved?
- Contradictions in biological data (e.g., antimicrobial vs. neuropharmacological effects) often arise from variations in assay conditions or structural analogs. Researchers should:
- Standardize assays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Validate target specificity : Employ receptor-binding studies (e.g., radioligand assays) to distinguish direct interactions from off-target effects .
- Perform meta-analyses : Cross-reference data from EFSA-style systematic reviews to identify trends or methodological biases .
Q. What advanced computational tools aid in predicting the pharmacological profile of this compound?
- Molecular docking (e.g., AutoDock Vina) can model interactions with targets like serotonin receptors, which are implicated in neuropharmacological activity .
- ADMET prediction software (e.g., SwissADME) evaluates absorption, metabolism, and toxicity profiles based on structural features .
- Quantum mechanical calculations (e.g., DFT) assess electronic properties influencing reactivity and stability .
Q. How should researchers address stability challenges during storage of 1-(benzofuran-5-yl)-N-methylmethanamine?
- Stability studies under varying conditions (temperature, humidity, light) are critical. For example:
- Storage : -20°C in amber vials under inert gas (N₂ or Ar) prevents oxidative degradation .
- Analytical monitoring : Periodic HPLC analysis detects degradation products, while FT-IR identifies functional group alterations .
Methodological Notes
- Data Validation : Always cross-check experimental results with PubChem and peer-reviewed sources. For instance, discrepancies in melting points may arise from polymorphic forms or impurities .
- Ethical Compliance : Adhere to guidelines for handling bioactive compounds. For example, avoid in vivo testing without proper regulatory approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
